1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one
Overview
Description
“1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one” is a chemical compound with the CAS Number: 1152625-67-6 . It has a molecular weight of 299.39 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H17NO2S/c19-15-7-9-18(10-8-15)17(20)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-6,11H,7-10,12H2 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.39 and is typically stored at room temperature . It is available in powder form .Scientific Research Applications
Catalysis and Organic Synthesis :
- A study explored the use of Fe3O4 magnetic nanoparticles for synthesizing derivatives such as 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol through a direct three-component reaction, highlighting the compound's role in facilitating efficient organic synthesis (Mokhtary & Torabi, 2017).
Molecular Structure and Tautomeric Properties :
- Research has been conducted on the tautomeric properties of similar compounds, indicating their significance in understanding molecular behaviors and interactions (Deneva et al., 2013).
Crystal Structure and Biological Activity :
- A study on the crystal structure, Hirshfeld surface analysis, and quantum computational studies of polysubstituted piperidones, a class to which this compound belongs, reveals insights into their potential biological activities (R. V. & R. C., 2021).
Molecular Modelling and Anticonvulsant Activity :
- Derivatives of the compound have been studied for their potential anticonvulsant properties, adding to its significance in pharmacological research (Ghareb et al., 2017).
Experimental and Theoretical Studies :
- The compound's potential as a biologically active drug was investigated through structural analysis and theoretical data, highlighting its relevance in drug discovery (Ulaş, 2020).
Inhibition of Aminopeptidase N and Anti-Angiogenic Activity :
- N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a related compound, has been identified as a potent inhibitor of aminopeptidase N and exhibits anti-angiogenic activity (Lee et al., 2005).
Molecular Structure and Spectroscopic Studies :
- Research on the molecular structure and spectroscopic aspects of similar compounds helps in understanding their electronic properties and potential applications in materials science (Anandhy et al., 2017).
Crystal Structures and Salts Formation :
- Studies on the crystal structures of salts formed with piperidine and naphthalene derivatives contribute to our understanding of molecular interactions and crystal engineering (Jin et al., 2015).
4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile :
- This compound, obtained from the condensation reaction of related substances, showcases the importance of these molecules in organic chemistry and crystallography (Zhang & Li, 2009).
properties
IUPAC Name |
1-(2-naphthalen-2-ylsulfanylacetyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-15-7-9-18(10-8-15)17(20)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-6,11H,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGHOGJGXJSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CSC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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